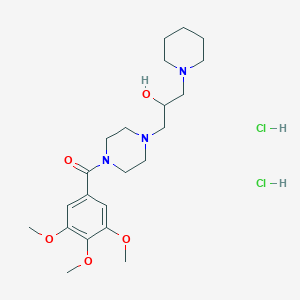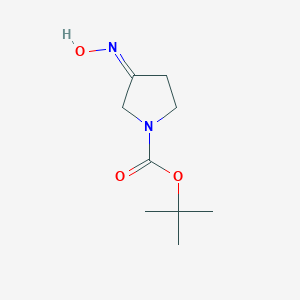
tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate, also known as tert-butyl (Z)-3-(hydroxyimino)proline, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of pyrrolidine carboxylates, which are known for their various biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One of the major pathways that has been implicated in its activity is the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the activation of NF-κB. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate in lab experiments is its broad range of biological and pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, which makes it a promising candidate for the development of new drugs. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate. One of the major areas of research is the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit promising biological and pharmacological activities, and further research is needed to explore its potential as a therapeutic agent. Another area of research is the elucidation of its mechanism of action, which could provide insights into its biological activity and potential therapeutic applications. Finally, further research is needed to explore its safety and toxicity profile, which is critical for the development of new drugs.
Synthesemethoden
The synthesis of tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate can be achieved through a reaction between this compound (Z)-3-aminopropenoate and hydroxylamine hydrochloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate has been the subject of extensive scientific research due to its potential biological and pharmacological activities. One of the major areas of research has been in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Eigenschaften
CAS-Nummer |
109384-17-0 |
|---|---|
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
tert-butyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7- |
InChI-Schlüssel |
VGGFRVVFQKZXFV-YFHOEESVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC/C(=N/O)/C1 |
SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C1 |
Synonyme |
1-Pyrrolidinecarboxylicacid,3-(hydroxyimino)-,1,1-dimethylethylester,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



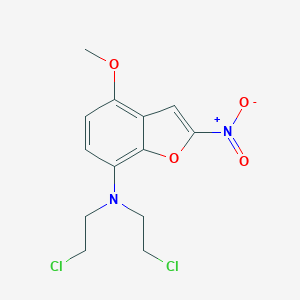


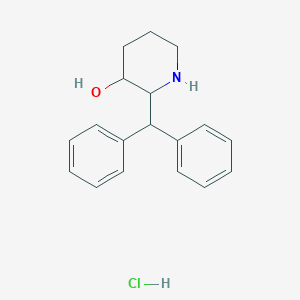

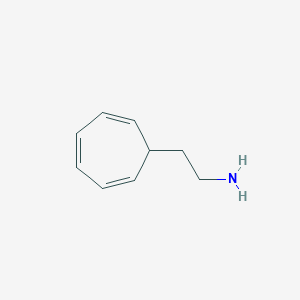

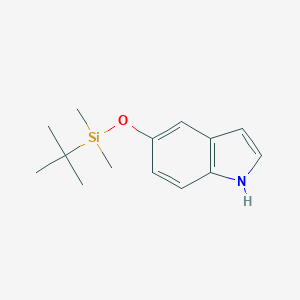
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)



